N-(5-chloro-4-nitro-2-propoxyphenyl)acetamide
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Overview
Description
N-(5-chloro-4-nitro-2-propoxyphenyl)acetamide is an organic compound with the molecular formula C11H13ClN2O4 It is known for its unique chemical structure, which includes a chloro, nitro, and propoxy group attached to a phenyl ring, along with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-nitro-2-propoxyphenyl)acetamide typically involves the nitration of 5-chloro-2-propoxyphenylamine followed by acetylation. The nitration process introduces a nitro group to the aromatic ring, while the acetylation step adds the acetamide group. The reaction conditions often include the use of concentrated nitric acid and acetic anhydride under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-nitro-2-propoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted phenylacetamides.
Scientific Research Applications
N-(5-chloro-4-nitro-2-propoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-4-nitro-2-propoxyphenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and propoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)acetamide
- N-(5-nitro-2-propoxyphenyl)acetamide
- N-(5-chloro-4-nitro-2-methoxyphenyl)acetamide
Uniqueness
N-(5-chloro-4-nitro-2-propoxyphenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloro-4-nitro-2-propoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-3-4-18-11-6-10(14(16)17)8(12)5-9(11)13-7(2)15/h5-6H,3-4H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXBTUPQDDIZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1NC(=O)C)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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